Acidic Hydrolytic Stability: TBS vs. TMS Protection in Propargylic Alcohols
The TBS ether in (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol is approximately 20,000-fold more resistant to acidic hydrolysis than the corresponding TMS ether [1]. This stability advantage ensures the protecting group remains intact during common transformations involving acidic workups or chromatography. A TMS-protected analog (e.g., (2S)-2-{[trimethylsilyl]oxy}hex-4-yn-1-ol) would undergo significant deprotection under identical conditions, leading to diol formation and subsequent side reactions.
| Evidence Dimension | Relative hydrolytic stability under acidic conditions |
|---|---|
| Target Compound Data | TBS ether: relative stability = 20,000 |
| Comparator Or Baseline | TMS ether: relative stability = 1 (baseline) |
| Quantified Difference | 20,000-fold greater stability for TBS |
| Conditions | Acid-catalyzed hydrolysis; general class behavior of silyl ethers |
Why This Matters
This stability differential directly translates to higher isolated yields in multi-step sequences, reducing the need for re-protection steps and lowering overall procurement and synthesis costs.
- [1] Gelest, Inc. Deprotection of Silyl Ethers. In Silicon-Based Blocking Agents; Gelest Technical Brochure, 2020. View Source
